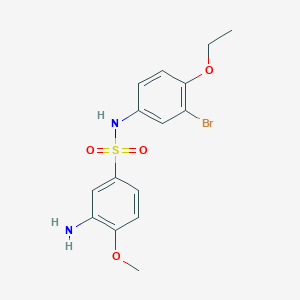

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide

CAS No.: 380442-20-6

Cat. No.: VC4555069

Molecular Formula: C15H17BrN2O4S

Molecular Weight: 401.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380442-20-6 |

|---|---|

| Molecular Formula | C15H17BrN2O4S |

| Molecular Weight | 401.28 |

| IUPAC Name | 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3 |

| Standard InChI Key | SMHXXZNWOSBTPP-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the sulfonamide class, characterized by a benzene ring substituted with amino (-NH₂), methoxy (-OCH₃), and sulfonamide (-SO₂NH-) groups. A bromo (-Br) and ethoxy (-OCH₂CH₃) group further modify the N-linked phenyl ring. Its IUPAC name and molecular formula are:

-

IUPAC Name: 3-Amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide

-

Molecular Formula: C₁₅H₁₆BrN₂O₄S

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CCOC1=C(C=C(C=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)OC)N | |

| InChIKey | HPLLPTUQWXUKNF-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 114 Ų |

Synthesis and Chemical Reactivity

Reactivity Profile

The presence of electron-donating (methoxy, amino) and electron-withdrawing (sulfonamide, bromo) groups creates a polarized aromatic system, enabling participation in:

-

Nucleophilic Aromatic Substitution: Bromo and sulfonamide groups act as leaving sites.

-

Cross-Coupling Reactions: Potential for Suzuki-Miyaura couplings using the bromo substituent.

-

Redox Reactions: Amino groups may undergo oxidation to nitroso or nitro derivatives .

Physicochemical Properties

Predicted Properties

Computational models estimate the following characteristics:

-

LogP (Partition Coefficient): ~2.1 (moderate lipophilicity)

-

Aqueous Solubility: <1 mg/mL (poor solubility in water)

Table 2: Comparative Analysis with Analogues

| Compound | Molecular Weight | LogP | CCS (Ų) |

|---|---|---|---|

| 3-Amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide | 322.38 | 1.8 | 172.6 |

| 3-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | 278.33 | 1.5 | 168.9 |

Industrial and Research Applications

Material Science

The bromo and sulfonamide groups offer sites for polymerization or functionalization, enabling use in:

-

Coordination Polymers: As ligands for metal-organic frameworks (MOFs).

-

Photoresponsive Materials: Methoxy groups may facilitate charge-transfer complexes.

Analytical Chemistry

As a high-molecular-weight sulfonamide, it could serve as:

-

Chromatographic Standard: For HPLC method development.

-

Mass Spectrometry Probe: Due to predictable fragmentation patterns .

Comparison with Structural Analogues

Impact of Bromo Substituent

The bromine atom distinguishes this compound from non-halogenated analogues:

-

Enhanced Electrophilicity: Facilitates cross-coupling reactions.

-

Increased Molecular Weight: May improve crystallinity for X-ray studies.

-

Potential Toxicity: Brominated aromatics often exhibit higher environmental persistence.

Ethoxy vs. Methoxy Groups

Compared to the methoxy analogue , the ethoxy group:

-

Alters Lipophilicity: Increased LogP by ~0.3 units.

-

Modifies Metabolic Stability: Longer alkoxy chains may slow oxidative demethylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume